L-Lysine, L-leucyl-L-isoleucylglycyl-
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Overview
Description
L-Lysine, L-leucyl-L-isoleucylglycyl-: is a peptide compound composed of the amino acids L-lysine, L-leucine, L-isoleucine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-isoleucine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of peptides like L-Lysine, L-leucyl-L-isoleucylglycyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Lysine, L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Chemistry: L-Lysine, L-leucyl-L-isoleucylglycyl- is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. It can also serve as a substrate for proteolytic enzymes.
Medicine: L-Lysine, L-leucyl-L-isoleucylglycyl- has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines. Its ability to be easily modified makes it a versatile tool in drug development.
Industry: In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials. It can also be employed in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of L-Lysine, L-leucyl-L-isoleucylglycyl- depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, alter enzyme activity, or modulate protein-protein interactions.
Comparison with Similar Compounds
L-Lysine, L-leucyl-L-isoleucyl-: A shorter peptide lacking the glycine residue.
L-Lysine, L-leucyl-: An even shorter peptide with only two amino acids.
L-Lysine, L-isoleucylglycyl-: A peptide with a different sequence of amino acids.
Uniqueness: L-Lysine, L-leucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of glycine at the C-terminus can influence the peptide’s flexibility and interaction with other molecules.
Properties
CAS No. |
562834-10-0 |
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Molecular Formula |
C20H39N5O5 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H39N5O5/c1-5-13(4)17(25-18(27)14(22)10-12(2)3)19(28)23-11-16(26)24-15(20(29)30)8-6-7-9-21/h12-15,17H,5-11,21-22H2,1-4H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,17-/m0/s1 |
InChI Key |
CVZUGBRBJYKCAM-JKQORVJESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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